(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Progesterone receptor Nonsteroidal PR ligand TE85 osteosarcoma

(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-40-3; synonym: 1-(4-methylbenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine; molecular formula C₁₈H₁₈N₂O; MW 278.35) is a nonsteroidal 1-benzoyl-tetrahydropyridazine derivative belonging to the 3-aryl-1,4,5,6-tetrahydropyridazine chemotype. This scaffold was originally developed at the R.

Molecular Formula C18H18N2O
Molecular Weight 278.355
CAS No. 159799-40-3
Cat. No. B2431312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
CAS159799-40-3
Molecular FormulaC18H18N2O
Molecular Weight278.355
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O/c1-14-9-11-16(12-10-14)18(21)20-13-5-8-17(19-20)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3
InChIKeyLBVZDXOTAWYART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-40-3): Procurement-Relevant Identity and Compound Class Profile


(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-40-3; synonym: 1-(4-methylbenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine; molecular formula C₁₈H₁₈N₂O; MW 278.35) is a nonsteroidal 1-benzoyl-tetrahydropyridazine derivative belonging to the 3-aryl-1,4,5,6-tetrahydropyridazine chemotype [1]. This scaffold was originally developed at the R. W. Johnson Pharmaceutical Research Institute as part of a program to discover nonsteroidal progesterone receptor (PR) ligands with reduced cross-reactivity for non-targeted steroid receptors compared to steroidal progestins [2]. The compound is a well-defined chemical entity with established synthetic accessibility via condensation of 3-phenyl-1,4,5,6-tetrahydropyridazine with 4-methylbenzoyl chloride [2][3]. Its biological annotation is anchored in a curated ChEMBL entry (CHEMBL144345) documenting PR binding affinity in human osteosarcoma cells [4].

Why In-Class Tetrahydropyridazine Analogs Cannot Be Interchanged: The Critical Role of N-Benzoyl Substitution in (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone


The 3-aryl-1-benzoyl-1,4,5,6-tetrahydropyridazine scaffold exhibits extreme sensitivity to the electronic character of the N-benzoyl substituent with respect to progesterone receptor (PR) binding. In the foundational structure-activity relationship (SAR) study, electron-withdrawing groups (e.g., 3-Cl, 3,4-Cl₂) at the benzoyl ring imparted nanomolar PR affinity, whereas the unsubstituted benzoyl parent compound (1a) was entirely inactive (IC₅₀ > 1000 nM) [1]. Critically, the 4-methyl substitution on the benzoyl ring—the defining feature of the target compound—is the only non-halogen, non-electron-withdrawing substituent that retains measurable PR binding, yielding an IC₅₀ of 416 nM in human TE85 osteosarcoma cells [1][2]. In contrast, the 4-methoxy analog (CAS 159799-43-6), 4-tert-butyl analog, and 4-bromo analog are all inactive (IC₅₀ > 1000 nM), demonstrating that substitution at this position is not interchangeable [1]. The 4-chloro analog (IC₅₀ = 521 nM), while active, introduces a halogen-dependent binding mode that may alter selectivity and downstream pharmacology compared to the methyl-substituted compound [1]. These SAR data establish that generic substitution of the benzoyl moiety cannot preserve the biological profile of this chemotype.

Quantitative Differentiation Evidence for (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone vs. Closest Analogs


Progesterone Receptor Binding Affinity: 4-Methylbenzoyl vs. Unsubstituted Benzoyl Parent Compound

The target compound (4-methylbenzoyl derivative, compound 1d in Combs et al. Part 2) demonstrates measurable progesterone receptor binding with an IC₅₀ of 416 nM in a competitive radioligand binding assay using human TE85 osteosarcoma cells and (Z)-[¹²⁵I]-17α-(2-iodovinyl)-19-nor-testosterone as the radioligand [1][2]. In direct contrast, the unsubstituted benzoyl parent compound (1a, CAS 109809-47-4) is entirely inactive in the same assay system, with an IC₅₀ > 1000 nM—representing a minimum 2.4-fold loss of binding affinity upon removal of the 4-methyl group [1]. This comparison was performed within the same publication, using identical assay conditions, eliminating inter-laboratory variability as a confounding factor.

Progesterone receptor Nonsteroidal PR ligand TE85 osteosarcoma Binding affinity SAR

SAR Differentiation: 4-Methyl as the Sole Non-Electron-Withdrawing Substituent That Preserves PR Binding

Within a systematic series of 4-substituted benzoyl analogs evaluated concurrently, the 4-methyl substituent is uniquely permissive for PR binding among substituents lacking strong electron-withdrawing character. The target compound (4-Me, IC₅₀ = 416 nM) retains measurable affinity, whereas the 4-methoxy analog (compound 1f, IC₅₀ > 1000 nM), 4-tert-butyl analog (compound 1g, IC₅₀ > 1000 nM), and 4-bromo analog (compound 1e, IC₅₀ > 1000 nM) all lose binding entirely [1]. Electron-withdrawing substituents such as 4-Cl (compound 1b, IC₅₀ = 521 nM), 3-Cl (compound 1c, IC₅₀ = 77 nM), and 3,4-Cl₂ (compound 1i, RWJ 25333, IC₅₀ = 62.4 nM) achieve higher affinity but introduce halogen-dependent physicochemical and metabolic liabilities [1]. The 4-methyl compound therefore occupies a distinct SAR niche: it is the only compound in the series that maintains target engagement without relying on halogen bonding or strong electron withdrawal.

Structure-activity relationship Benzoyl substitution Electronic effects Progesterone receptor Medicinal chemistry

Cell-Type Selective Progesterone Receptor Binding: Bone Cell vs. Breast Cancer Cell PR

A defining feature of the 3-aryl-1-benzoyl-tetrahydropyridazine chemotype is cell-type selective PR binding. The close structural analog RWJ 25333 (compound 1i, 3,4-dichlorobenzoyl derivative, differing from the target compound only in benzoyl substitution) exhibits high-affinity binding to PR from TE85 human osteosarcoma cells (IC₅₀ = 62.4 ± 8.2 nM) but negligible binding to PR from T47D and ZR75 human breast carcinoma cells (IC₅₀ > 1000 nM)—a >16-fold selectivity window [1]. This contrasts with steroidal progestins (progesterone, norethindrone), which show uniform high-affinity binding across all PR-expressing cell types tested [1]. While cell-type selectivity data are not available specifically for the 4-methyl target compound, the shared tetrahydropyridazine scaffold and the proximity of the 4-methyl compound to RWJ 25333 in the SAR series (differing only by 4-Me vs. 3,4-Cl₂ on the benzoyl ring) support the inference that this chemotype as a class exhibits bone-biased PR recognition [1][2].

Cell-type selectivity Osteosarcoma Breast cancer Progesterone receptor isoforms Bone-selective ligand

Nonsteroidal Chemotype with Documented Absence of Cross-Reactivity to Androgen, Estrogen, and Glucocorticoid Receptors

The tetrahydropyridazine chemotype was explicitly designed to overcome the cross-reactivity that limits steroidal progestins. In the initial characterization, six second-generation tetrahydropyridazines (compounds 12–17) bearing electron-withdrawing substituents were counter-screened against androgen, estrogen, and glucocorticoid receptors and showed no binding affinity for any of these non-target steroid receptors at concentrations up to 10 µM [1]. This selectivity profile was further confirmed for the advanced lead RWJ 26819, which demonstrated 'unprecedented specificity for the progesterone receptor relative to other steroid hormone receptors' [2]. While the target 4-methyl compound (1d) itself was not included in these selectivity panels, its structural position within the same chemical series—and the fact that the selectivity appears to be scaffold-driven rather than substituent-dependent—supports the inference that the 4-methyl compound benefits from the same nonsteroidal selectivity advantages [1][2].

Steroid receptor selectivity Androgen receptor Estrogen receptor Glucocorticoid receptor Nonsteroidal ligand

Evidence-Based Application Scenarios for (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 159799-40-3)


SAR Probe for Mapping Electronic Requirements of the Progesterone Receptor Ligand Binding Pocket

The 4-methyl compound serves as an essential SAR probe for dissecting the electronic requirements of PR ligand recognition. Its intermediate affinity (IC₅₀ = 416 nM), conferred solely by a weakly electron-donating methyl group, defines the lower boundary of PR binding tolerance in the absence of halogen bonding or strong electron withdrawal [1]. This makes it a critical reference compound for computational docking studies, pharmacophore modeling, and free-energy perturbation calculations aimed at understanding the biophysical basis of PR-ligand interactions. Unlike the halogenated analogs (3-Cl, 3,4-Cl₂, 3-CF₃), the 4-methyl compound avoids potential halogen-π or halogen-bond interactions that complicate interpretation of binding energetics [1].

Reference Compound for Cell-Type Selective Progesterone Receptor Pharmacology Studies

Given the demonstrated cell-type selectivity of the tetrahydropyridazine chemotype—where bone cell PR (TE85) is engaged while breast cancer cell PR (T47D, ZR75) is not at comparable concentrations [1][2]—the 4-methyl compound can serve as a less potent but potentially cleaner pharmacological tool for investigating bone-selective PR signaling. Its moderate affinity reduces the risk of off-target saturation binding at high concentrations, and its lack of halogen substituents eliminates potential halogen-dependent off-target interactions that may complicate interpretation of cellular assay results obtained with the more potent 3,4-dichloro analog (RWJ 25333) [1].

Nonsteroidal PR Ligand for Studies Requiring Absence of Androgen/Estrogen/Glucocorticoid Receptor Cross-Talk

Research protocols investigating PR-specific gene expression, PR-mediated cellular proliferation, or PR crosstalk with other signaling pathways frequently require PR ligands that do not simultaneously activate androgen, estrogen, or glucocorticoid receptors. Steroidal progestins such as progesterone and MPA exhibit measurable cross-reactivity with AR and GR that can confound experimental interpretation [3][4]. The tetrahydropyridazine scaffold, to which the 4-methyl compound belongs, has been demonstrated to lack binding to AR, ER, and GR at concentrations up to 10 µM for close structural analogs [3]. This scaffold-level selectivity profile supports the use of the 4-methyl compound as a PR-selective tool in multi-receptor cellular environments, albeit with the caveat that direct selectivity confirmation for this specific analog has not been published [3][4].

Starting Point for Synthetic Derivatization Toward Bone-Selective PR Modulators

The 4-methyl compound occupies a unique position in the tetrahydropyridazine SAR landscape as the only non-halogenated, non-electron-withdrawing substituent that maintains PR engagement [1]. This makes it an attractive synthetic intermediate for further derivatization: the 4-methyl group can be oxidized to a carboxylic acid for conjugation, brominated at the benzylic position for cross-coupling, or serve as a metabolic soft spot for prodrug design. In contrast, the unsubstituted benzoyl analog (compound 1a, inactive) provides no starting affinity to build upon, and the halogenated analogs (4-Cl, 3,4-Cl₂) already occupy more advanced positions in the SAR progression toward clinical candidates such as RWJ 25333 [1].

Quote Request

Request a Quote for (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.